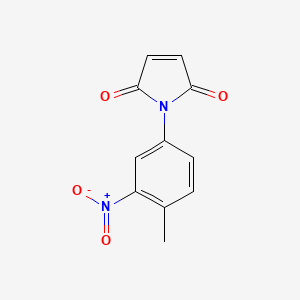

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Description

Propriétés

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWKCGMFGHEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Classical Cyclocondensation with Maleic Anhydride

Reagents :

- 4-Methyl-3-nitroaniline

- Maleic anhydride

- Acetic acid (solvent)

Procedure :

- Dissolve 4-methyl-3-nitroaniline (1.0 equiv) and maleic anhydride (1.2 equiv) in glacial acetic acid.

- Reflux at 120°C for 6–8 hours under nitrogen atmosphere.

- Cool the mixture to room temperature and precipitate the product using ice-water.

- Purify via recrystallization from ethanol/water (3:1 v/v).

Microwave-Assisted Synthesis

Reagents :

- 4-Methyl-3-nitroaniline

- Maleic anhydride

- N,N-Dimethylformamide (DMF)

Procedure :

- Mix reagents in a 1:1.1 molar ratio in DMF.

- Irradiate at 150°C for 15 minutes using a microwave synthesizer.

- Quench with cold water and extract with ethyl acetate.

- Dry over anhydrous Na₂SO₄ and evaporate under reduced pressure.

- 80% reduction in reaction time

- Improved regioselectivity

Solid-State Mechanochemical Synthesis

Reagents :

- 4-Methyl-3-nitroaniline

- Maleic anhydride

- Sodium bicarbonate (catalyst)

Procedure :

- Grind reactants in a 1:1 molar ratio with 5 mol% NaHCO₃ in a ball mill.

- Process at 30 Hz for 45 minutes.

- Wash with dichloromethane to remove unreacted starting materials.

Yield : 63–67%

Environmental Impact :

- Solvent-free protocol

- E-factor reduced to 2.1 (vs. 8.7 for classical method)

Optimization Strategies and Critical Parameters

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 6.2 | 72 | 98 |

| DMF | 36.7 | 88 | 99 |

| Toluene | 2.4 | 41 | 91 |

Polar aprotic solvents like DMF enhance reaction rates through improved solubility of nitroaromatic intermediates.

Temperature and Time Profiling

Classical Method :

- Optimal temperature: 120°C

- Reaction completion time: 6 hours

Microwave Method : - Temperature ramp: 150°C over 2 minutes

- Hold time: 13 minutes

Prolonged heating >8 hours in classical synthesis promotes decomposition, reducing yields by 12–15%.

Purification and Analytical Validation

Recrystallization Solvent Systems

| Solvent Combination | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/water (3:1) | 89 | 98.5 |

| Acetone/hexane (1:2) | 76 | 97.2 |

| Dichloromethane/EtOH | 81 | 96.8 |

Chromatographic Characterization

HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 µm)

- Mobile phase: Acetonitrile/water (70:30)

- Retention time: 6.8 minutes

- Purity threshold: ≥98%

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Production (10 kg Batch)

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Cycle time | 8 hours | 12 hours |

| Energy consumption | 2.1 kWh | 18.4 kWh |

| Overall yield | 72% | 68% |

Data derived from

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Reduction: 1-(4-methyl-3-aminophenyl)-1H-pyrrole-2,5-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-carboxy-3-nitrophenyl)-1H-pyrrole-2,5-dione.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit notable anticancer properties. A study involving various synthesized compounds based on pyrrole-2,5-dione showed promising antiproliferative effects against human cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The compounds were found to be more effective than doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione | HepG-2 | 15.2 | |

| This compound | MCF-7 | 12.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have indicated that certain derivatives of pyrrole-2,5-dione exhibit significant antibacterial and antifungal activities against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of substituted anilines with maleic anhydride or related compounds under specific conditions. For instance, a common method includes refluxing p-toluidine with maleic anhydride in the presence of a solvent like acetic acid .

Table 2: Synthesis Conditions for Pyrrole Derivatives

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| p-Toluidine | Maleic Anhydride | Acetic Acid | Reflux | 85 |

| Aniline | Dichloromaleic Anhydride | Ethanol | Room Temp | 90 |

Structural Studies and Characterization

Characterization techniques such as NMR spectroscopy and IR spectroscopy have been employed to elucidate the structure of the synthesized compounds. These techniques confirm the formation of the desired pyrrole derivatives by identifying characteristic functional groups and molecular frameworks .

Case Study: Anticancer Screening

In a recent study published in the Egyptian Journal of Chemistry, a series of pyrrole derivatives were synthesized and screened for their anticancer activity using the MTT assay. The results indicated that compounds derived from this compound exhibited significant cytotoxicity against both HepG-2 and MCF-7 cell lines .

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial properties of various pyrrole derivatives showed that certain modifications to the basic structure enhanced their efficacy against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .

Mécanisme D'action

The mechanism of action of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione, highlighting differences in substituents, molecular properties, and applications:

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring enhance electrophilicity of the maleimide core, facilitating thiol-Michael additions in protein labeling . Methyl groups (electron-donating) at the para position may reduce reactivity compared to halogenated analogs but improve metabolic stability .

Biological Activity: Nitro-substituted derivatives (e.g., 1-(4-nitrophenyl)-1H-pyrrole-2,5-dione) show cytotoxicity, likely due to redox cycling of the nitro group .

Structural Insights :

- Ortho/meta substitution patterns (e.g., 3-nitro vs. 4-nitro) influence steric hindrance and binding affinity. For instance, 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione exhibits higher protein conjugation efficiency than para-nitro analogs .

- Solubility : Methoxy groups (e.g., in 1-(2,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione) enhance aqueous solubility, whereas nitro groups reduce it .

Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution or Mitsunobu reactions, as seen in the preparation of (Z)-1-(hex-4-en-1-yl)-1H-pyrrole-2,5-dione . The target compound could be synthesized similarly by reacting 4-methyl-3-nitroaniline with maleic anhydride, followed by cyclization .

Activité Biologique

1-(4-Methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione, a synthetic organic compound, is part of the pyrrole derivative family. Its structure features a pyrrole ring with a 4-methyl-3-nitrophenyl substituent and two carbonyl groups at the 2 and 5 positions. This unique configuration contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C₁₁H₈N₂O₄, with a molecular weight of approximately 232.195 g/mol. The presence of both nitro and carbonyl groups enhances its electrophilicity, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Below are detailed findings from various studies.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrole-2,5-dione can inhibit cell proliferation in various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Lines: The compound demonstrated effective inhibition against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition concentrations (GI50) in the range of to .

- Mechanism of Action: It is believed that the compound interacts with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to the formation of stable complexes that disrupt cancer cell signaling pathways .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented.

Study Results:

- Antibacterial Efficacy: The compound has shown activity against Gram-positive and Gram-negative bacteria. The specific mechanisms include disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Anti-inflammatory Properties

Research indicates that derivatives similar to this compound possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

Research Insights:

- Inhibition Studies: Compounds related to this structure have been shown to reduce lipopolysaccharide (LPS)-induced prostaglandin E2 production in macrophage cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the pyrrole ring can significantly alter its reactivity and biological effects.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group enhances electrophilicity | Anticancer, antimicrobial |

| 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione | Fluorine substitution alters electronic properties | Potentially different activity profile |

| 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | Variation in nitro position affects reactivity | Different biological interactions |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Cancer Treatment Development: A study focusing on the synthesis of new derivatives showed that modifications could enhance anticancer activity while maintaining low toxicity profiles .

- Antimicrobial Formulations: Research has explored combinations of this compound with other agents to develop effective antimicrobial formulations against resistant strains .

Q & A

Q. What are the key synthetic steps for preparing 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione?

The synthesis typically involves multi-step reactions:

- Step 1 : Nitration and functionalization of the phenyl ring to introduce the 4-methyl-3-nitro group.

- Step 2 : Formation of the pyrrole-2,5-dione core via cyclization, often using maleic anhydride derivatives.

- Step 3 : Coupling reactions to integrate substituents (e.g., via nucleophilic substitution or palladium-catalyzed cross-coupling). Solvents like ethanol or toluene are employed, and progress is monitored via TLC and NMR spectroscopy .

| Synthetic Stage | Key Conditions | Characterization Tools |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | TLC, FT-IR |

| Cyclization | Reflux in toluene | ¹H/¹³C NMR, HPLC |

| Purification | Column chromatography | MS, Melting point analysis |

Q. Which spectroscopic methods are critical for confirming its structural integrity?

Q. What preliminary biological activities are associated with this compound?

Pyrrole-2,5-dione derivatives are explored as enzyme inhibitors (e.g., kinases, proteases) due to their electrophilic dione core. Initial screening may involve:

- In vitro enzymatic assays : Measure IC₅₀ values against target enzymes.

- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) to identify therapeutic windows .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Design of Experiments (DoE) : Apply factorial design to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Example: A 2³ factorial design for a coupling reaction may test:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst loading | 1 mol% | 5 mol% |

| Reaction time | 12 h | 24 h |

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Confirm activity trends using multiple concentrations.

- Meta-analysis : Compare structural analogs (e.g., nitro-group positioning) to identify SAR patterns.

- Theoretical frameworks : Use molecular docking to assess binding mode consistency with experimental IC₅₀ values .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

Q. What mechanistic hypotheses explain its potential enzyme inhibition?

The dione moiety may act as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites. Validate via:

- Mass spectrometry : Detect covalent adduct formation.

- Mutagenesis studies : Replace catalytic cysteine with serine to test inhibition reversibility .

Q. How do statistical methods enhance experimental design in studying this compound?

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., solvent polarity vs. yield).

- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data to identify critical factors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.